2-(5-methyl-1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide
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Overview
Description
2-(5-methyl-1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is a complex organic compound that features both tetrazole and triazole moieties These heterocyclic structures are known for their stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide typically involves multiple steps. One common approach is to start with the appropriate benzamide derivative and introduce the tetrazole and triazole groups through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and improve scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance reaction efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
2-(5-methyl-1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor or modulator of specific biological pathways.
Materials Science: Its stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors or energetic materials.
Biological Research: The compound can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industrial Applications: It may serve as a precursor for the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(5-methyl-1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole and triazole moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-hydroxy-3-nitro-1,2,4-triazol-5-yl)-1-hydroxy-tetrazole
- 3-nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine
- 7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
2-(5-methyl-1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is unique due to its combination of tetrazole and triazole moieties, which provide a distinct set of chemical and physical properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one type of heterocyclic ring.
Properties
Molecular Formula |
C16H14N8O |
---|---|
Molecular Weight |
334.34 g/mol |
IUPAC Name |
2-(5-methyltetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C16H14N8O/c1-11-18-21-22-24(11)13-7-3-2-6-12(13)16(25)17-10-15-20-19-14-8-4-5-9-23(14)15/h2-9H,10H2,1H3,(H,17,25) |
InChI Key |
DUZFVYINAJBUOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)NCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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